molecular formula C14H12ClNO3 B1449338 Ethyl 5-(4-chlorophenyl)-4-oxo-1,4-dihydropyridine-3-carboxylate CAS No. 1449301-81-8

Ethyl 5-(4-chlorophenyl)-4-oxo-1,4-dihydropyridine-3-carboxylate

Cat. No.: B1449338
CAS No.: 1449301-81-8
M. Wt: 277.7 g/mol
InChI Key: YKVOHUYJDMNMJR-UHFFFAOYSA-N
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Description

Ethyl 5-(4-chlorophenyl)-4-oxo-1,4-dihydropyridine-3-carboxylate is a chemical compound that belongs to the class of dihydropyridines This compound is characterized by the presence of a chlorophenyl group, an ethyl ester, and a dihydropyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(4-chlorophenyl)-4-oxo-1,4-dihydropyridine-3-carboxylate typically involves the Hantzsch dihydropyridine synthesis. This method includes the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt. The reaction is usually carried out under reflux conditions in ethanol or another suitable solvent.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(4-chlorophenyl)-4-oxo-1,4-dihydropyridine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The dihydropyridine ring can be oxidized to form pyridine derivatives.

    Reduction: The compound can be reduced to form tetrahydropyridine derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Pyridine derivatives.

    Reduction: Tetrahydropyridine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 5-(4-chlorophenyl)-4-oxo-1,4-dihydropyridine-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the treatment of cardiovascular diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 5-(4-chlorophenyl)-4-oxo-1,4-dihydropyridine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to and modulate the activity of certain enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 5-(4-chlorophenyl)-4-oxo-1,4-dihydropyridine-3-carboxylate can be compared with other dihydropyridine derivatives, such as:

    Nifedipine: A well-known calcium channel blocker used in the treatment of hypertension.

    Amlodipine: Another calcium channel blocker with a longer duration of action.

    Nicardipine: Used for its vasodilatory effects in the treatment of angina and hypertension.

Properties

IUPAC Name

ethyl 5-(4-chlorophenyl)-4-oxo-1H-pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO3/c1-2-19-14(18)12-8-16-7-11(13(12)17)9-3-5-10(15)6-4-9/h3-8H,2H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKVOHUYJDMNMJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC=C(C1=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 5-(4-chlorophenyl)-4-oxo-1,4-dihydropyridine-3-carboxylate
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Ethyl 5-(4-chlorophenyl)-4-oxo-1,4-dihydropyridine-3-carboxylate
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Ethyl 5-(4-chlorophenyl)-4-oxo-1,4-dihydropyridine-3-carboxylate
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Ethyl 5-(4-chlorophenyl)-4-oxo-1,4-dihydropyridine-3-carboxylate
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Ethyl 5-(4-chlorophenyl)-4-oxo-1,4-dihydropyridine-3-carboxylate
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Ethyl 5-(4-chlorophenyl)-4-oxo-1,4-dihydropyridine-3-carboxylate

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